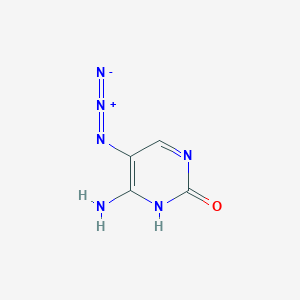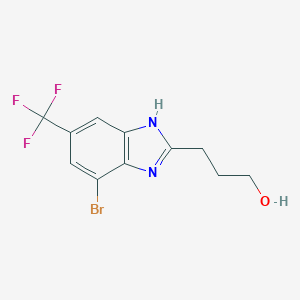![molecular formula C10H13N3 B068806 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 185949-59-1](/img/structure/B68806.png)
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. One common method involves the reaction of glyoxal and ammonia . Another method involves the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” includes an imidazole ring attached to an ethanamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They can show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, leading to two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the ones , have been found to exhibit potent antimicrobial activity . For instance, certain derivatives have shown significant inhibitory actions against S. aureus and M. tuberculosis H37Rv . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Properties
Benzimidazole compounds have also been studied for their potential anticancer properties . The specific mechanisms of action can vary, but they generally involve interfering with the proliferation of cancer cells.
Antiviral Applications
Some benzimidazole derivatives have shown promising antiviral activities . They can interfere with the life cycle of the virus, making them potential candidates for antiviral drug development.
Anti-Inflammatory and Analgesic Effects
Benzimidazole derivatives have been found to exhibit anti-inflammatory and analgesic effects . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.
Antiparasitic Activity
Compounds in the benzimidazole family have been used as anthelmintics, drugs that are effective against many types of parasitic worms . This includes the treatment of roundworm, pinworm, and other helminth infections.
Use in Material Science
Benzimidazole compounds have been used in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Use in Drug Design
The benzimidazole core is often used in drug design due to its ability to bind to various biological targets . It’s a key component in several commercially available drugs.
Potential Use in CO2 Capture
Some studies have suggested that benzimidazole-based MOFs could be used for carbon dioxide (CO2) capture . This could have significant implications for environmental protection and the fight against climate change.
Future Directions
The future directions for “1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, they could be investigated for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as these, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The broad range of biological activities exhibited by imidazole derivatives suggests that they may be influenced by a variety of environmental factors .
properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZOHCIPMNHJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
